molecular formula C11H9NO6 B1594264 Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate CAS No. 39757-36-3

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Cat. No.: B1594264
CAS No.: 39757-36-3
M. Wt: 251.19 g/mol
InChI Key: WKRICHRWYJZLCY-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is an organic compound characterized by the presence of a nitrophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-nitrophenylacetic acid with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Methyl 4-(4-aminophenyl)-2,4-dioxobutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-(4-nitrophenyl)-2,4-dioxobutanoic acid and methanol.

Scientific Research Applications

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets, depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the catalyst, leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions.

Comparison with Similar Compounds

    Methyl 4-(4-aminophenyl)-2,4-dioxobutanoate: Similar structure but with an amino group instead of a nitro group.

    4-Nitrophenylacetic acid: Lacks the ester and dioxobutanoate moiety.

    Methyl 4-(4-nitrophenyl)-2-oxobutanoate: Similar but with one less keto group.

Uniqueness: Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is unique due to the presence of both a nitrophenyl group and a dioxobutanoate moiety, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRICHRWYJZLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308735
Record name methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39757-36-3
Record name Methyl 4-nitro-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39757-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 208709
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39757-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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